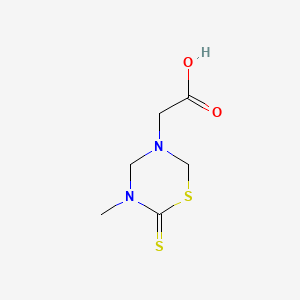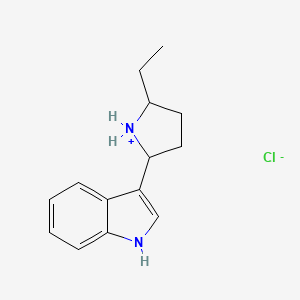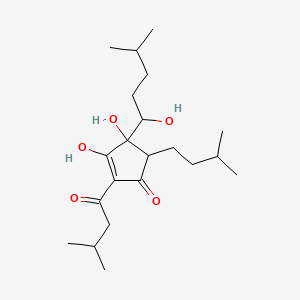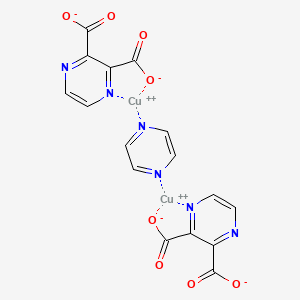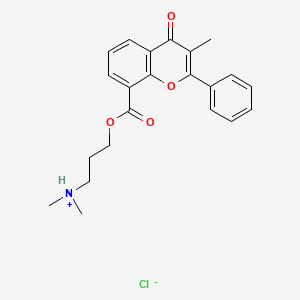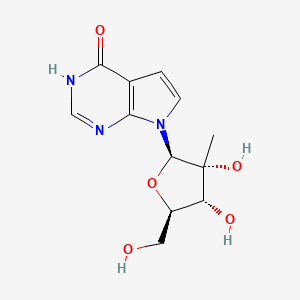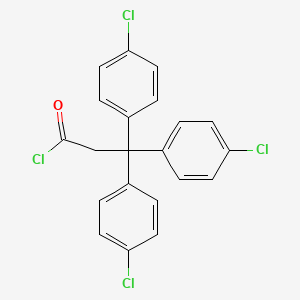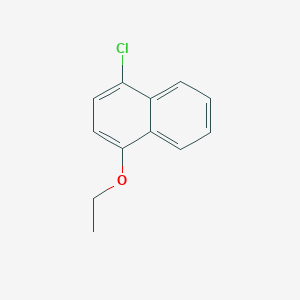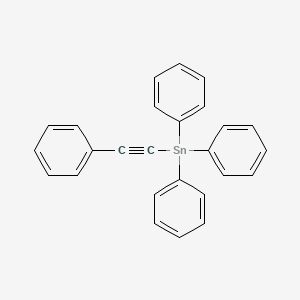
Triphenyl phenylethynyl tin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl phenylethynyl tin is an organotin compound with the molecular formula C26H20Sn. It consists of a tin atom bonded to three phenyl groups and one phenylethynyl group. This compound is known for its unique chemical properties and has been studied for various applications in organic synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenyl phenylethynyl tin can be synthesized through the reaction of triphenyltin chloride with phenylacetylene in the presence of a base such as sodium amide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl phenylethynyl tin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds .
Applications De Recherche Scientifique
Triphenyl phenylethynyl tin has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Biological Studies:
Mécanisme D'action
The mechanism of action of triphenyl phenylethynyl tin involves its interaction with molecular targets through the tin atom. The phenylethynyl group provides additional reactivity, allowing the compound to participate in various chemical transformations. The pathways involved include coordination with other molecules and catalytic activity in organic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenyltin hydride
- Triphenyltin hydroxide
- Triphenyltin chloride
- Triphenyltin acetate
- Tributyltin compounds
Uniqueness
Triphenyl phenylethynyl tin is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties compared to other triphenyltin compounds. This group enhances its reactivity and makes it suitable for specific applications in organic synthesis and catalysis .
Propriétés
Numéro CAS |
1247-08-1 |
|---|---|
Formule moléculaire |
C26H20Sn |
Poids moléculaire |
451.1 g/mol |
Nom IUPAC |
triphenyl(2-phenylethynyl)stannane |
InChI |
InChI=1S/C8H5.3C6H5.Sn/c1-2-8-6-4-3-5-7-8;3*1-2-4-6-5-3-1;/h3-7H;3*1-5H; |
Clé InChI |
LQCOSCHQCHLTJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


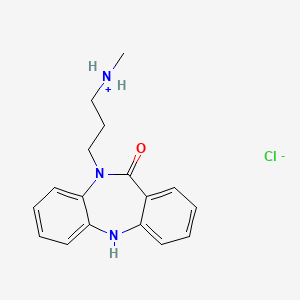


![2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B15343339.png)
